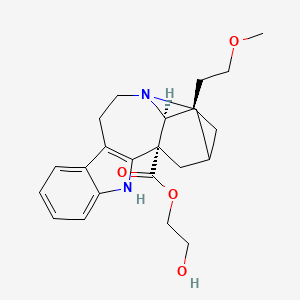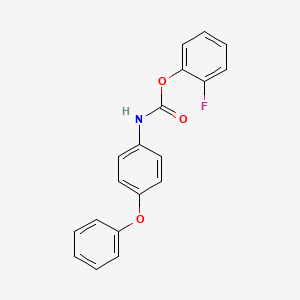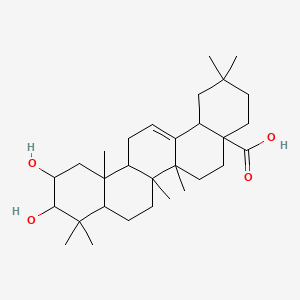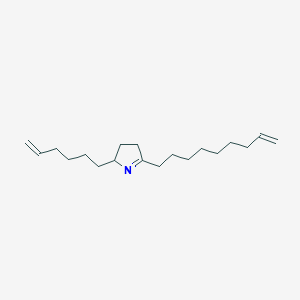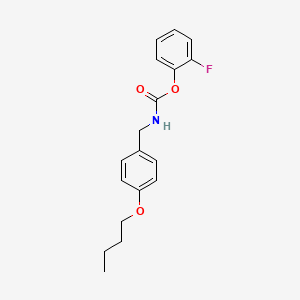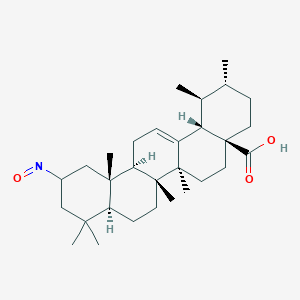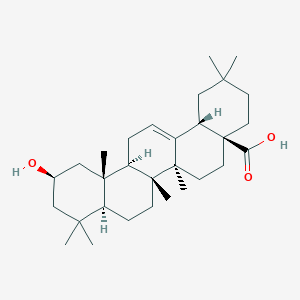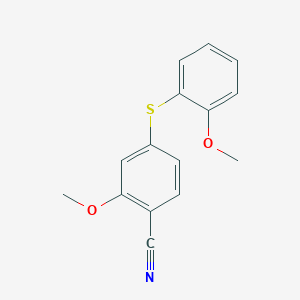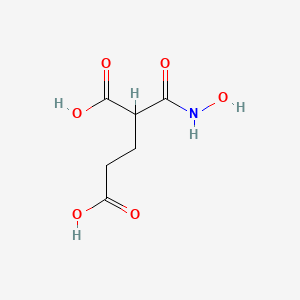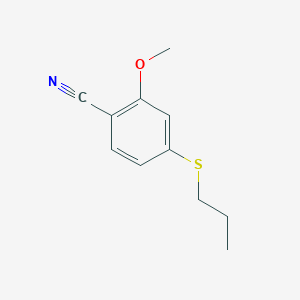
2-Methoxy-4-(propylthio)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-(propylthio)benzonitrile is an organic compound with the molecular formula C10H11NOS It is a derivative of benzonitrile, where the benzene ring is substituted with a methoxy group at the 2-position and a propylthio group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(propylthio)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzonitrile with propylthiol in the presence of a base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction typically proceeds via nucleophilic substitution, where the propylthio group replaces a leaving group on the benzene ring .
Another method involves the use of a one-pot synthesis, where 4-methoxybenzaldehyde is first oximated in an organic solvent in the presence of an oximating agent to obtain 4-methoxybenzaldehyde oxime. This intermediate is then dehydrated in the presence of a dehydrating agent to yield 4-methoxybenzonitrile, which can subsequently react with propylthiol to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact and improve sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-4-(propylthio)benzonitrile can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-methoxy-4-(propylthio)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-methoxy-4-(propylthio)benzonitrile depends on its specific application. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. For example, it has been shown to displace [3H]DHT from the human androgen receptor, indicating its potential as an androgen receptor antagonist . The molecular targets and pathways involved can vary depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methoxybenzonitrile: Lacks the propylthio group, making it less hydrophobic and potentially less active in certain biological assays.
4-methoxybenzonitrile: Lacks the propylthio group, similar to 2-methoxybenzonitrile but with the methoxy group at a different position.
2-methoxy-4-(methylthio)benzonitrile: Similar structure but with a methylthio group instead of a propylthio group, which may affect its reactivity and biological activity.
Uniqueness
2-methoxy-4-(propylthio)benzonitrile is unique due to the presence of both methoxy and propylthio groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C11H13NOS |
|---|---|
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
2-methoxy-4-propylsulfanylbenzonitrile |
InChI |
InChI=1S/C11H13NOS/c1-3-6-14-10-5-4-9(8-12)11(7-10)13-2/h4-5,7H,3,6H2,1-2H3 |
Clé InChI |
SYEDQZDHJDTUDG-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=CC(=C(C=C1)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




